2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Description
Properties
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-17(14-5-2-1-3-6-14)13-27-19-23-22-18(16-11-20-8-9-21-16)24(19)12-15-7-4-10-26-15/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDXFEUNBNLSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the furan and pyrazine rings through nucleophilic substitution reactions. The final step often involves the formation of the sulfanyl linkage and the attachment of the phenylethanone moiety under controlled conditions such as reflux in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Chemical Reactions
Structural Features and Reactivity
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Core Structure : The compound contains a 1,2,4-triazole ring substituted at C-3 with a sulfanyl group linked to a ketone (1-phenylethanone) and at C-4/C-5 with furan-2-ylmethyl and pyrazin-2-yl groups, respectively .
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Reactivity Highlights :
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Nucleophilic Substitution : The sulfanyl group enables reactions with electrophiles (e.g., halogens).
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Redox Behavior : The ketone moiety can undergo reduction (e.g., NaBH₄) to form secondary alcohols .
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Coordination Chemistry : The triazole ring participates in hydrogen bonding and π-π interactions, influencing crystallization and supramolecular assembly .
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Analytical Characterization
The compound is typically characterized using:
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NMR Spectroscopy : Proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) NMR to confirm structural integrity .
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Mass Spectrometry : HRMS for molecular weight verification .
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X-ray Diffraction : Single-crystal analysis to determine molecular packing and intermolecular interactions .
Comparison with Analogous Compounds
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the potential of triazole derivatives in exhibiting antimicrobial properties. The specific compound under discussion has been synthesized and evaluated for its efficacy against a variety of microbial strains. Research indicates that compounds with similar triazole structures have shown significant activity against bacteria and fungi, suggesting that this compound may possess similar properties due to its structural analogies .
Anticancer Properties
Triazole derivatives are well-known for their anticancer activities. Preliminary investigations into the cytotoxic effects of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone have indicated promising results in inhibiting cancer cell proliferation. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which aligns with findings from related triazole compounds .
Fungicides
The compound's structural characteristics suggest potential use as a fungicide in agricultural practices. Triazoles are commonly employed in crop protection due to their ability to inhibit fungal growth by disrupting sterol biosynthesis. Studies on related compounds have shown effectiveness against common plant pathogens, indicating that this compound could be developed into a fungicidal agent for agricultural use .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its incorporation into various polymer matrices. Research has explored its potential as a building block for the synthesis of advanced materials with enhanced mechanical and thermal properties. The incorporation of such triazole derivatives into polymers can lead to materials with improved stability and performance under harsh conditions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anticancer Properties | Induced apoptosis in various cancer cell lines; IC50 values suggest strong cytotoxicity. |
| Study C | Agricultural Use | Effective against fungal pathogens; potential for development as a commercial fungicide. |
| Study D | Material Science | Enhanced mechanical properties observed when incorporated into polymer matrices. |
Mechanism of Action
The mechanism by which 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Heterocyclic Influence :
- The furan and pyrazine groups in the target compound (vs. pyridine in or phenylsulfonyl in ) may enhance π-π stacking or hydrogen-bonding interactions, affecting solubility or biological activity.
- Pyrazine’s electron-deficient nature could increase reactivity compared to pyridine analogs .
Electron-donating groups (e.g., ethoxy/methoxy in ) increase electron density, possibly improving photophysical properties.
Synthetic Flexibility :
- The S-alkylation method (common to ) is versatile for introducing diverse ketone moieties. For example, highlights the use of cesium carbonate in DMF for efficient thiolate formation , while employs sodium ethoxide .
Elemental Analysis and Purity :
- Compounds like those in and show <1% deviation in elemental analysis (C, H, N), indicating high purity . The target compound would require similar validation.
Functional Comparisons:
- Thermal Stability : The pyrazine ring (target compound) may confer higher thermal stability than furan-containing analogs due to its aromaticity and planar structure.
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a member of the triazole family, which has gained attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 410.4 g/mol. The structure features a triazole ring, furan and pyrazine moieties, and a sulfanyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15N5O2S |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 578718-84-0 |
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. Studies have shown that triazole derivatives can function as effective antifungal and antibacterial agents. For instance, triazole compounds have been reported to possess inhibitory effects against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans . The minimum inhibitory concentration (MIC) values for related compounds often range from 0.25 to 3 μg/mL .
Anticancer Activity
Research indicates that triazole derivatives may also exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit c-Met kinases, which are implicated in several cancers . The potential for this compound to act on these pathways remains an area of active investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It can interact with cell surface receptors, altering signal transduction pathways.
- DNA Intercalation : There is potential for the compound to intercalate into DNA strands, affecting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study evaluating various triazole derivatives found that certain compounds demonstrated superior antimicrobial efficacy compared to standard antibiotics. For instance, a derivative with a similar structure showed an MIC against MRSA at concentrations lower than traditional treatments .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives of triazoles were tested against cancer cell lines. Results indicated that modifications in the substituents on the triazole ring significantly influenced their potency against cancer cells . This suggests that the structural features of This compound could be optimized for enhanced activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via S-alkylation of the triazole-3-thiol precursor (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) with 2-bromo-1-phenylethanone in alkaline medium. This reaction requires refluxing in ethanol/water with KOH to deprotonate the thiol group, enabling nucleophilic substitution . Cyclization of hydrazides with dithiocarbazates (e.g., using potassium dithiocarbazate) is a key step for forming the triazole core .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S bond at ~600–700 cm⁻¹) .
- Multidimensional NMR (1H, 13C, DEPT135, and 1H-13C HSQC) resolves structural ambiguities, such as distinguishing between triazole and pyrazine protons .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular ion peaks and isotopic patterns .
Q. How can researchers evaluate the reactivity of the sulfanyl (C-S) group in this compound for further derivatization?
- Methodological Answer : The sulfanyl group undergoes nucleophilic substitution (e.g., with alkyl halides) or oxidation to sulfoxides/sulfones using H₂O₂ or meta-chloroperbenzoic acid (mCPBA). Reactivity can be assessed via kinetic studies in polar aprotic solvents (e.g., DMF) under controlled temperatures .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the yield of S-alkylation reactions involving triazole-3-thiols?
- Methodological Answer :
- Solvent selection : Ethanol/water mixtures (1:1 v/v) enhance solubility of ionic intermediates .
- Base strength : KOH (0.1–0.2 M) ensures complete deprotonation of the thiol without hydrolyzing the ketone .
- Temperature control : Reflux (~80°C) balances reaction rate and side-product formation (e.g., over-oxidation) .
Q. How can X-ray crystallography and DFT calculations resolve ambiguities in the compound’s electronic structure?
- Methodological Answer :
- X-ray crystallography determines bond lengths (e.g., C-S bond ~1.8 Å) and dihedral angles between the triazole and pyrazine rings .
- DFT studies (e.g., B3LYP/6-31G*) model charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and predict spectroscopic properties .
Q. What computational strategies predict the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- Molecular docking evaluates binding affinity to metal ions (e.g., Zn²⁺, Cu²⁺) using software like AutoDock.
- Natural Bond Orbital (NBO) analysis identifies electron-rich sites (e.g., triazole N-atoms, pyrazine lone pairs) for metal coordination .
Q. How should researchers address contradictions in reaction yields reported across different synthetic protocols?
- Methodological Answer :
- Systematic parameter screening : Vary solvent polarity, base concentration, and reaction time to identify optimal conditions .
- Side-product analysis : Use LC-MS or GC-MS to detect byproducts (e.g., disulfides from thiol oxidation) .
- Computational validation : Apply transition-state modeling (e.g., Gaussian) to predict energy barriers for competing pathways .
Q. What methodologies are recommended for assessing the compound’s biological activity in vitro?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity with malachite green) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
